2-(tert-Butylamino)benzoic anhydride

logP lipophilicity drug design

2-(tert-Butylamino)benzoic anhydride is the symmetrical anhydride of 2-(tert-butylamino)benzoic acid, bearing the systematic name [2-(tert-butylamino)benzoyl] 2-(tert-butylamino)benzoate and the synonym N-tert-Butylanthranilic anhydride. With molecular formula C₂₂H₂₈N₂O₃ and a molecular weight of 368.47 Da, it features two ortho-tert-butylamino-substituted benzoyl moieties linked through a central anhydride oxygen.

Molecular Formula C22H28N2O3
Molecular Weight 368.5 g/mol
CAS No. 61752-04-3
Cat. No. B14546119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butylamino)benzoic anhydride
CAS61752-04-3
Molecular FormulaC22H28N2O3
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2NC(C)(C)C
InChIInChI=1S/C22H28N2O3/c1-21(2,3)23-17-13-9-7-11-15(17)19(25)27-20(26)16-12-8-10-14-18(16)24-22(4,5)6/h7-14,23-24H,1-6H3
InChIKeyHTDVGUWWYVUACA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butylamino)benzoic Anhydride (CAS 61752-04-3) — Structural Identity & Core Physicochemical Profile for Procurement Assessment


2-(tert-Butylamino)benzoic anhydride is the symmetrical anhydride of 2-(tert-butylamino)benzoic acid, bearing the systematic name [2-(tert-butylamino)benzoyl] 2-(tert-butylamino)benzoate and the synonym N-tert-Butylanthranilic anhydride . With molecular formula C₂₂H₂₈N₂O₃ and a molecular weight of 368.47 Da, it features two ortho-tert-butylamino-substituted benzoyl moieties linked through a central anhydride oxygen . The compound’s calculated octanol–water partition coefficient (LogP) is 5.25 and its topological polar surface area (PSA) is 67.43 Ų , placing it in a physicochemical space that differs markedly from simpler benzoic anhydrides—a distinction that underpins procurement decisions discussed below.

1 High lipophilicity supports membrane-permeability design studies
2 Intermediate polar surface area enables solubility-permeability balancing
3 Well-defined steric substituent constant aids QSAR-driven predictions

2-(tert-Butylamino)benzoic Anhydride (CAS 61752-04-3) — Why In‑Class Anhydrides Cannot Be Interchanged Without Data


Substitution of one benzoic anhydride by another is not a simple matter of equivalent acyl reactivity. The ortho‑tert‑butylamino group introduces pronounced steric bulk and dramatically raises lipophilicity relative to unsubstituted benzoic anhydride . As shown below, the LogP of 2-(tert‑butylamino)benzoic anhydride (5.25) is roughly 2–3 log units higher than that of benzoic anhydride (2.26–3.2) , meaning the compound partitions into organic media far more readily. This difference directly impacts solubility, membrane penetration, and reaction selectivity in both synthetic and biological contexts. The quantitative evidence that follows makes clear why a generic benzoic anhydride or a smaller N‑alkyl analog cannot be assumed to perform identically.

! Steric bulk from ortho-tert-butylamino group alters acylation selectivity; smaller anhydrides react differently.
! LogP approximately 2–3 units higher shifts organic-phase partitioning; generic benzoic anhydride may not serve.
! Elevated polar surface area modifies hydrogen-bond capacity and solvation behavior compared with unsubstituted anhydrides.

2-(tert-Butylamino)benzoic Anhydride (CAS 61752-04-3) — Quantified Differentiation Versus Closest Analogs


Lipophilicity (LogP) Compared with Unsubstituted Benzoic Anhydride

The target compound exhibits a substantially higher calculated octanol–water partition coefficient (LogP = 5.25) than the benchmark acylation reagent benzoic anhydride, for which reported experimental and calculated LogP values range from 2.26 to 3.2 . The difference of approximately 2–3 log units translates to a >100‑fold greater preference for the organic phase, a property that can be decisive when designing membrane‑permeable prodrugs or when separation of products relies on differential partitioning.

Lipophilicity
Cross-study comparable
LogP 5.25 (calc.) vs. 2.26–3.2 baseline
ΔLogP ≈ 2.0–3.0
>100-fold higher organic-phase preference
Calculated values; verify experimental conditions
logP lipophilicity drug design

Polar Surface Area (PSA) Differentiation from Benzoic Anhydride

The topological polar surface area (PSA) of 2-(tert‑butylamino)benzoic anhydride is 67.43 Ų , roughly 1.5‑ to 1.6‑fold higher than the PSA of unsubstituted benzoic anhydride, typically reported in the range of 43–52 Ų . The increase arises from the two additional nitrogen atoms contributed by the tert‑butylamino substituents. A PSA below 140 Ų is associated with passive oral absorption, but the specific PSA value influences the balance between solubility and membrane permeability in a structure‑dependent manner.

Polar Surface Area
Cross-study comparable
PSA = 67.43 Ų (calc.)
1.5–1.6× higher than unsubstituted anhydride (~43–52 Ų)
Database-derived values; moderate polarity impact
PSA drug-likeness permeability

Steric Parameter (π) for the tert-Butylamino Group Predicts Altered Binding Affinity and Selectivity

The tert‑butyl group contributes a hydrophobic substituent constant π = 1.98, compared with π = 0.54 for a methyl group and π = 0.00 for hydrogen . When attached via an amino linker to the benzoic anhydride scaffold, this substituent dramatically increases the overall hydrophobicity of the molecule. In classical QSAR models, a Δπ of approximately 1.44 (tert‑butyl vs. methyl) corresponds to a predicted potency enhancement of roughly 10‑fold for hydrophobic binding interactions in many enzyme and receptor systems.

Steric Parameter
Class-level inference
π(tert-butyl) = 1.98 vs. π(methyl) = 0.54
Predictable hydrophobic binding contribution (QSAR context)
QSAR parameter; requires target-specific validation
QSAR steric parameter hydrophobicity

2-(tert-Butylamino)benzoic Anhydride (CAS 61752-04-3) — Application Scenarios Grounded in Quantitative Evidence


Design of Highly Lipophilic Prodrugs or Membrane‑Permeable Candidates

The LogP of 5.25 (Section 3, Evidence 1) positions the compound as a building block for molecules that must passively diffuse across lipid bilayers. In medicinal chemistry programs where target engagement depends on high membrane permeability, replacing a standard benzoic anhydride with 2-(tert‑butylamino)benzoic anhydride can increase calculated LogP by 2–3 units, translating to a >100‑fold enhancement in predicted membrane partitioning .

Modulation of Pharmacokinetic Properties through Intermediate PSA

The PSA of 67.43 Ų (Section 3, Evidence 2) provides a balanced polarity profile—higher than unsubstituted benzoic anhydride but still well below the 140 Ų threshold for oral absorption. This intermediate PSA can be exploited to fine‑tune solubility‑permeability trade‑offs in early‑stage lead optimization without sacrificing passive permeability .

QSAR‑Driven Hit‑to‑Lead Optimization Using Predictable Hydrophobic Effects

The tert‑butylamino group carries a well‑established Hansch π value of 1.98 (Section 3, Evidence 3). Incorporating this moiety allows computational chemists to quantitatively forecast potency gains attributable to hydrophobic contacts, enabling rational scaffold progression when a 10‑fold potency improvement is sought through increased lipophilicity .

Selective Acylation in Complex Synthetic Sequences

The steric bulk of the ortho‑tert‑butylamino group, inferred from its substituent constant (Section 3, Evidence 3), can be harnessed to achieve chemoselective acylation where smaller anhydrides react unselectively. This property is valuable in the synthesis of sterically congested natural product analogs or in the preparation of N‑protected intermediates requiring controlled reactivity.

Application
Selection Property
Validation Focus
Lipophilic prodrug design studies
High lipophilicity context
Membrane permeability prediction assessment
ADME property modulation
Intermediate polar surface area
Solubility–permeability trade-off evaluation
QSAR-based lead optimization
Defined hydrophobic substituent constant
Hydrophobic binding contribution prediction
Sterically controlled acylation
Bulky ortho-substituent steric effect
Chemoselectivity in congested environments
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